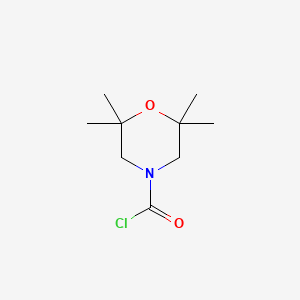

2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride

Description

2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is a carbamoyl chloride derivative featuring a morpholine ring substituted with four methyl groups at the 2,6-positions. The morpholine ring contains an oxygen atom, which introduces electronic effects distinct from saturated six-membered all-carbon rings like piperidine. This compound is primarily used as an intermediate in organic synthesis, particularly in reactions requiring sterically hindered carbamoylating agents. Its tetramethyl substituents impart significant steric hindrance, influencing reactivity and selectivity in nucleophilic substitution or solvolysis reactions .

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

2,2,6,6-tetramethylmorpholine-4-carbonyl chloride |

InChI |

InChI=1S/C9H16ClNO2/c1-8(2)5-11(7(10)12)6-9(3,4)13-8/h5-6H2,1-4H3 |

InChI Key |

SFXDNIHXGVOZEK-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CN(CC(O1)(C)C)C(=O)Cl)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride typically involves the chlorination of 2,2,6,6-Tetramethylmorpholine. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ as chlorinating agents. The reaction conditions usually include:

- Temperature: 0-5°C

- Solvent: Dichloromethane (CH₂Cl₂) or chloroform (CHCl₃)

- Reaction time: 2-4 hours

Industrial Production Methods: In industrial settings, the production of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride follows similar synthetic routes but on a larger scale. The process involves:

- Continuous flow reactors to ensure efficient mixing and heat transfer

- Use of automated systems to control reaction parameters

- Purification steps such as distillation or recrystallization to obtain high-purity product

Chemical Reactions Analysis

Types of Reactions: 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.

Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,6,6-Tetramethylmorpholine and hydrochloric acid.

Reduction: It can be reduced to 2,2,6,6-Tetramethylmorpholine using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions:

Substitution: Nucleophiles (amines, alcohols, thiols), solvents (dichloromethane, tetrahydrofuran), temperature (room temperature to reflux)

Hydrolysis: Water, acidic or basic conditions, temperature (room temperature to 50°C)

Reduction: Lithium aluminum hydride, ether solvents, temperature (0-25°C)

Major Products:

Substitution: Amides, esters, thioesters

Hydrolysis: 2,2,6,6-Tetramethylmorpholine, hydrochloric acid

Reduction: 2,2,6,6-Tetramethylmorpholine

Scientific Research Applications

2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is utilized in various scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals.

Biology: It serves as a reagent in the modification of biomolecules, such as peptides and proteins.

Medicine: It is involved in the development of drug candidates and active pharmaceutical ingredients (APIs).

Industry: It is used in the production of polymers, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride involves its reactivity with nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This leads to the formation of various derivatives, depending on the nucleophile involved. The molecular targets and pathways are primarily related to its role as a reactive intermediate in chemical syntheses.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below summarizes key structural and functional differences between 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride and related compounds:

Key Observations:

- Ring Type: Morpholine derivatives exhibit enhanced electron-withdrawing effects due to the oxygen atom, increasing electrophilicity at the carbonyl carbon compared to piperidine analogs. This difference impacts reaction rates in solvolysis or acylation processes .

- Steric Effects: The tetramethyl groups in both morpholine and piperidine derivatives create steric hindrance, reducing accessibility to the carbonyl group. This hindrance can lower reaction rates but improve selectivity in crowded environments.

- Functional Groups: Carbonyl chlorides are highly reactive toward nucleophiles (e.g., amines, alcohols), whereas methacrylate esters participate in radical polymerization, enabling applications in materials science .

Reactivity in Solvolysis Reactions

4-Morpholinecarbonyl chloride (without tetramethyl groups) has been extensively studied in solvolysis reactions. Its nucleophilic solvation parameters (l = 0.74, m = 0.66) indicate a strong nucleophilic assistance mechanism, consistent with carbamoyl chlorides undergoing ionization via a carbocation-like transition state . For 2,2,6,6-tetramethylmorpholine-4-carbonyl chloride, the tetramethyl groups are expected to:

- Reduce Solvolysis Rates: Increased steric bulk may slow nucleophilic attack, though electronic effects from the morpholine ring could partially offset this.

- Alter l/m Ratios: The l/m ratio (1.12 for 4-morpholinecarbonyl chloride) reflects nucleophilic solvation dominance. Tetramethyl substitution might modify this ratio due to hindered solvation .

Biological Activity

2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological effects, mechanisms of action, and applications in various fields based on diverse research findings.

- Molecular Formula : C11H18ClN

- Molecular Weight : 215.72 g/mol

- IUPAC Name : 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride

- Canonical SMILES : CC(C)(C)C1(CCN(C1)C(=O)Cl)C(C)(C)

Biological Activity Overview

Research indicates that 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride exhibits various biological activities, primarily through its interactions with biological macromolecules such as proteins and nucleic acids. Its structure allows it to participate in chemical reactions that can modulate biological pathways.

The compound's mechanism of action involves:

- Nucleophilic Substitution : The carbonyl chloride group can undergo nucleophilic attack by amines or alcohols, forming derivatives with potential therapeutic properties.

- Enzyme Modulation : It may inhibit or activate specific enzymes involved in metabolic pathways, leading to altered cellular responses.

- Protein Interaction : The morpholine ring can facilitate binding to protein targets, influencing their activity and stability.

Case Studies

- Antitumor Activity : In a study examining the effects of morpholine derivatives on cancer cell lines, 2,2,6,6-Tetramethylmorpholine-4-carbonyl chloride was shown to induce apoptosis in human leukemia cells by modulating BCL-2 family proteins. This suggests its potential as an anticancer agent (source: PMC7184563) .

- Neuroprotective Effects : Another investigation highlighted the compound's ability to protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the upregulation of antioxidant enzymes (source: BenchChem) .

- Inhibition of Bacterial Growth : Research also indicated that this compound exhibited antibacterial properties against Gram-positive bacteria by disrupting their cell wall synthesis (source: BenchChem) .

Data Table

| Biological Activity | Observed Effects | Reference |

|---|---|---|

| Antitumor | Induces apoptosis in leukemia cells | |

| Neuroprotection | Upregulates antioxidant enzymes | |

| Antibacterial | Disrupts cell wall synthesis in bacteria |

Applications

The compound has several applications in scientific research and industry:

- Pharmaceutical Development : As a precursor in synthesizing novel drugs targeting cancer and neurodegenerative diseases.

- Chemical Synthesis : Utilized as a building block for creating complex organic molecules.

- Biological Research : Investigated for its role in understanding enzyme mechanisms and protein interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.